molecular formula C16H15BrClN5O2 B3411016 5-bromo-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-chlorobenzamide CAS No. 899995-43-8

5-bromo-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-chlorobenzamide

Cat. No.: B3411016
CAS No.: 899995-43-8
M. Wt: 424.7 g/mol
InChI Key: YBWSBFHHNPKSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core. Its structure includes a tert-butyl group at the N1 position, a 4-oxo moiety at the pyrimidine ring, and a 2-chlorobenzamide substituent at the C5 position, further substituted by a 5-bromo atom. Its molecular formula is inferred as C₁₇H₁₆BrClN₅O₂, with a molecular weight of approximately 445.7 g/mol, higher than analogs lacking halogen substituents .

Properties

IUPAC Name

5-bromo-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN5O2/c1-16(2,3)23-13-11(7-20-23)15(25)22(8-19-13)21-14(24)10-6-9(17)4-5-12(10)18/h4-8H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWSBFHHNPKSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

5-bromo-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to therapeutic effects . The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs vary in substituents on the pyrazolo[3,4-d]pyrimidine core and the attached acyl/benzamide groups. Key examples include:

Compound Name Substituents (Core/Benzamide) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 1-tert-butyl, 5-bromo, 2-chloro ~445.7 Not reported Not reported
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-...-acetohydrazide 5a 3,6-dimethyl, 4-(dimethylamino)benzylidene ~443.5 258–260 60
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-...-acetohydrazide 5c 3,6-dimethyl, 4-nitrobenzylidene ~454.5 244–246 78
2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-ethoxyphenyl)acetamide 1-tert-butyl, 4-ethoxyphenyl 369.4 Not reported Not reported

Key Observations :

  • Halogen vs. Non-Halogen Substituents: The target’s bromo and chloro groups increase molecular weight and polarity compared to analogs with methoxy (5b, ) or nitro (5c, ) groups. Halogens may enhance lipophilic interactions in biological systems.

Physical Properties

  • Melting Points : Halogenated compounds often exhibit higher melting points due to stronger intermolecular forces. For example, 5a (258–260°C, ) has a higher melting point than nitro-substituted 5c (244–246°C, ), suggesting halogen effects dominate over nitro groups in crystal packing. The target compound’s melting point is unreported but expected to exceed 260°C based on structural trends.
  • Solubility : The tert-butyl group in the target compound and may reduce aqueous solubility compared to analogs with polar substituents (e.g., 5d’s 3,4-dimethoxybenzylidene group, ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.